molecular formula C10H16OSi B14388585 (4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane CAS No. 88092-36-8

(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane

Katalognummer: B14388585
CAS-Nummer: 88092-36-8
Molekulargewicht: 180.32 g/mol
InChI-Schlüssel: IPZNGUVMEMLBKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane is a chemical compound known for its unique structure and reactivity. This compound features a trimethylsilyl group attached to a methoxy-substituted pentenynyl chain, making it a valuable intermediate in organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected methoxyalkene. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to react with a trimethylsilyl-protected methoxyalkene under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions include various substituted alkenes, alkanes, and functionalized silanes, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane involves its reactivity with various reagents to form new chemical bonds. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The methoxy and alkyne groups provide sites for further functionalization, enabling the synthesis of diverse compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane is unique due to its combination of a trimethylsilyl group and a methoxy-substituted pentenynyl chain. This structure provides a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses.

Eigenschaften

CAS-Nummer

88092-36-8

Molekularformel

C10H16OSi

Molekulargewicht

180.32 g/mol

IUPAC-Name

(4-methoxy-3-methylidenepent-4-en-1-ynyl)-trimethylsilane

InChI

InChI=1S/C10H16OSi/c1-9(10(2)11-3)7-8-12(4,5)6/h1-2H2,3-6H3

InChI-Schlüssel

IPZNGUVMEMLBKF-UHFFFAOYSA-N

Kanonische SMILES

COC(=C)C(=C)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.